molecular formula C12H19NO3 B2679965 Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2411276-75-8

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate

Cat. No. B2679965
CAS RN: 2411276-75-8
M. Wt: 225.288
InChI Key: UWVXNPAPYWAJKE-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a spirocyclic lactam, which means that it has a unique ring structure that gives it interesting properties. In 5]octane-4-carboxylate.

Scientific Research Applications

Synthesis of Novel Compounds

This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Expanding Drug-like Chemical Space

The compound can be used to expand drug-like chemical space and diversity . It can serve as a structural surrogate for the piperazine ring .

Preparation of 2,3-Oxidosqualene Cyclase Inhibitors

Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a reagent used in the preparation of 2,3-oxidosqualene cyclase inhibitors . These inhibitors can be used in the treatment of hypercholesterolemia, atherosclerosis, and other related diseases.

Synthesis of Biologically Active Natural Products

The compound can be used as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have various biological activities and potential therapeutic applications.

Synthesis of Indole Derivatives

Indole derivatives, which possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities , can be synthesized using this compound.

Synthesis of Bifunctional Piperidine Surrogates

The compound can be used in the synthesis of bifunctional piperidine surrogates . These surrogates can be used to create a variety of novel compounds with potential pharmaceutical applications.

properties

IUPAC Name

tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-5-9(14)12(13)6-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVXNPAPYWAJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate

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